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Compound of Interest

Compound Name: Bilr 355

Cat. No.: B1667070

Comparative Pharmacokinetic Analysis of Bilr
355 With and Without Ritonavir

A comprehensive guide for researchers and drug development professionals on the
pharmacokinetic profile of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Bilr 355,
detailing the significant impact of co-administration with the pharmacokinetic enhancer,
Ritonavir.

This guide provides a detailed comparison of the pharmacokinetic parameters of Bilr 355 when
administered alone versus in combination with Ritonavir. The inclusion of experimental data,
detailed methodologies, and a visualization of the metabolic pathways aims to offer a thorough
understanding of this crucial drug-drug interaction.

Executive Summary

Bilr 355, a second-generation NNRTI, exhibits a pharmacokinetic profile characterized by rapid
absorption and elimination when administered alone.[1] However, its systemic exposure is
significantly enhanced when co-administered with a low dose of Ritonavir, a potent inhibitor of
the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This boosting effect is critical for achieving
therapeutic concentrations of Bilr 355. The co-administration not only increases the maximum
plasma concentration (Cmax) and the area under the concentration-time curve (AUC) but also
prolongs the half-life (t1/2) of Bilr 355.[4] Interestingly, this combination also leads to a
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"metabolic switching" phenomenon, where the primary metabolic pathway of Bilr 355 is altered
due to the inhibition of CYP3A4.[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Bilr 355 from single

and multiple-dose studies in healthy volunteers, comparing administration with and without

Ritonavir.

Table 1: Single Dose Pharmacokinetics of Bilr 355 (Oral Solution)

. Bilr 355 (5 mg - .
Bilr 355 Alone (12.5 Fold Increase with
Parameter 87.5 mg) + . .
mg - 100 mg) . . Ritonavir
Ritonavir (100 mg)
Variable and dose- Variable and dose-
Cmax (ng/mL) 2- to 5-fold[4]

dependent

dependent

AUCO- (ng-h/mL)

36.3 (at5mg) to
1,308.4 (at 100 mg)[6]

Significantly Increased

15- to 30-fold[4]

t1/2 (h) 2 to 4[6] 10to 16 3- to 5-fold[4]
Tmax (h) 0.5to 1[6] 15t05 Delayed
Significantly
CL/F (L/h) 79.2 to 246[6] 5.88 to 8.47[6]
Decreased

Table 2: Multiple Dose Pharmacokinetics of Bilr 355 with Ritonavir

. Cmax,ss AUCO-t,ss Cmin,ss
Regimen t1/2,ss (h) Tmax,ss (h)
(ng/mL) (h-ng/mL) (ng/mL)
BILR 355/r
(150/100 mg  1,500[2] 12,500[2] 570[2] 16 to 20[2] 1.3 t0 5[2]
BID)
Experimental Protocols
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The data presented in this guide is derived from single-center, double-blinded, placebo-
controlled, parallel dose-escalation studies conducted in healthy male volunteers.[6]

Study Design:
e BILR 355 Alone: Healthy volunteers received single ascending oral doses of Bilr 355.[6]

» BILR 355 with Ritonavir: Healthy volunteers received single ascending oral doses of Bilr 355
co-administered with 100 mg of Ritonavir.[6] In some studies, subjects received 100 mg of
Ritonavir 10 hours prior to and concurrently with the Bilr 355 dose.

e Multiple Dose Studies: Healthy male volunteers were administered Bilr 355 once or twice
daily co-administered with 100 mg of Ritonavir.[2]

Dosing and Administration:

» Bilr 355 was administered as an oral solution in polyethylene glycol or as tablets.[2]
e Ritonavir was administered as a 100 mg dose.[2][6]

Pharmacokinetic Sampling and Analysis:

» Serial blood samples were collected at predefined time points post-dose to determine the
plasma concentrations of Bilr 355.

¢ Plasma concentrations of Bilr 355 were quantified using validated high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

o Pharmacokinetic parameters were calculated using non-compartmental analysis.

Mandatory Visualization: Metabolic Pathways

The co-administration of Ritonavir with Bilr 355 results in a significant alteration of the
metabolic pathway of Bilr 355. This "metabolic switching" is a critical aspect of their interaction.
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Bilr 355 Metabolism (With Ritonavir)

Bilr 355 i BILR 402 i ctionioe &
. (Intermediate) GRESEDERES (Disproportionate Metabolite)

Bilr 355 Metabolism (Without Ritonavir)

Bilr 355 CYP3A4

Click to download full resolution via product page

Caption: Metabolic pathways of Bilr 355 with and without Ritonavir.

Mechanism of Interaction and Metabolic Switching:

When administered alone, Bilr 355 is primarily metabolized by the CYP3A4 enzyme.[7]
Ritonavir is a potent inhibitor of CYP3A4.[2][3] By blocking this primary metabolic route,
Ritonavir significantly increases the systemic exposure of Bilr 355.

This inhibition of CYP3A4 leads to a "metabolic switching" event.[5] The metabolism of Bilr 355
is redirected through an alternative pathway involving gut bacteria, which reduce Bilr 355 to an
intermediate metabolite, BILR 402.[8] This intermediate is then oxidized by aldehyde oxidase to
form BILR 516, a disproportionate human metabolite that is not detected when Bilr 355 is
administered alone.[5][8]
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This guide provides a consolidated overview of the comparative pharmacokinetics of Bilr 355,
highlighting the critical role of Ritonavir in enhancing its therapeutic potential. The provided
data and visualizations are intended to support further research and development in the field of
antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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